1-(4-ethylphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a complex organic compound belonging to the class of thieno[3,4-d]imidazole derivatives. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 336.47 g/mol.
1-(4-ethylphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is classified as a heterocyclic compound due to the presence of sulfur and nitrogen atoms within its ring structure. It falls under the category of imidazole derivatives, which are known for their diverse biological activities.
The synthesis of 1-(4-ethylphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide typically involves multi-step organic reactions. Common methods include:
The molecular structure of 1-(4-ethylphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide can be represented using various structural formulas:
InChI=1S/C16H20N2O2S2/c1-3-9-17-14-10-22(19,20)11-15(14)18(16(17)21)13-7-5-12(4-2)6-8-13/h3,5-8,14-15H,1,4,9-11H2,2H3
CCC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=S)CC=C
These notations provide insight into the connectivity and arrangement of atoms within the molecule .
The compound's molecular weight is approximately 336.47 g/mol, with specific structural features that contribute to its chemical reactivity and biological activity.
The compound may undergo various chemical reactions typical of imidazole derivatives:
Understanding these reactions requires knowledge of reaction conditions (e.g., temperature, solvent) and potential catalysts that could enhance reaction efficiency or selectivity.
The mechanism of action for 1-(4-ethylphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is not fully elucidated but may involve:
Further studies are required to determine precise targets and pathways affected by this compound.
The physical properties include:
Chemical properties are characterized by:
Relevant data on these properties can be found in chemical databases .
1-(4-ethylphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide has potential applications in:
Its unique structure positions it as a candidate for further exploration in drug development and therapeutic applications .
CAS No.: 37913-77-2
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 1364933-82-3